Meta-Positional Isomer Enables Unique MtDHFR Binding Mode Distinct from Antifolates
3-(Piperidin-1-ylmethyl)benzoic acid (meta-substituted) exhibits a novel binding mode to MtDHFR that differs significantly from other antifolate drugs, as demonstrated by a 1.84 Å resolution crystal structure [1]. This contrasts with the binding of classical DHFR inhibitors like methotrexate or trimethoprim, which occupy the substrate binding site. While direct binding data for the 4-positional isomer (4-(1-piperidinylmethyl)-benzoic acid) against MtDHFR is not reported, the structural data for the 3-isomer confirms that the precise positioning of the carboxylic acid and piperidine ring is essential for this unique interaction. The structure's quality is validated by an R-free value of 0.208 and an R-work value of 0.180 [2].
| Evidence Dimension | Structural Binding Mode to MtDHFR |
|---|---|
| Target Compound Data | Unique binding mode outside the classical active site; Resolution: 1.84 Å; R-free: 0.208; R-work: 0.180 |
| Comparator Or Baseline | Classical DHFR antifolates (e.g., methotrexate, trimethoprim) bind within the substrate binding pocket. |
| Quantified Difference | Qualitative difference in binding location and orientation. |
| Conditions | X-ray crystallography of MtDHFR in complex with 3-(piperidin-1-ylmethyl)benzoic acid (PDB: 6VS9). |
Why This Matters
For researchers targeting MtDHFR, this compound offers a structurally validated starting point for developing inhibitors with a novel mechanism of action, circumventing cross-resistance with existing antifolates.
- [1] Ribeiro, J. A., Hammer, A., Libreros-Zúñiga, G. A., Chavez-Pacheco, S. M., Tyrakis, P., de Oliveira, G. S., ... & Dias, M. V. B. (2020). Using a Fragment-Based Approach to Identify Alternative Chemical Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. ACS Infectious Diseases, 6(8), 2192-2201. View Source
- [2] RCSB PDB. (2020). 6VS9: Mycobacterium tuberculosis dihydrofolate reductase in complex with 3-(piperidin-1-ylmethyl)benzoic acid(fragment 11). View Source
